molecular formula C8H10F2O B15199175 [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol

Katalognummer: B15199175
Molekulargewicht: 160.16 g/mol
InChI-Schlüssel: QIELUBATFLDOKK-CAHLUQPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4R,6R)-7,7-difluorodispiro[202413]heptan-6-yl]methanol is a unique chemical compound characterized by its dispiro structure and the presence of two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . The difluoromethylation can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The choice of method depends on the specific requirements of the synthesis, such as the desired stereoselectivity and the nature of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide or amine groups .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can be compared with other similar compounds, such as:

    Spiro-OMeTAD: A classic hole-transporting material used in perovskite solar cells.

    Tofacitinib: A JAK1 selective inhibitor with a similar core scaffold.

The uniqueness of this compound lies in its dispiro structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H10F2O

Molekulargewicht

160.16 g/mol

IUPAC-Name

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol

InChI

InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m0/s1

InChI-Schlüssel

QIELUBATFLDOKK-CAHLUQPWSA-N

Isomerische SMILES

C1CC12[C@@]3(C2(F)F)C[C@H]3CO

Kanonische SMILES

C1CC12C3(C2(F)F)CC3CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.